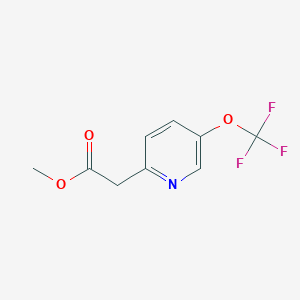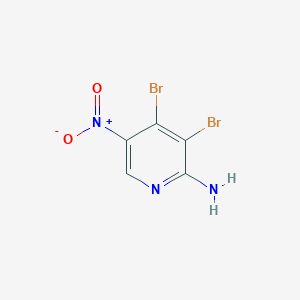
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is a chiral compound with a unique structure that includes a chromen ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material through amino-added protective group and ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, can enhance the enantioselectivity and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is unique due to its chromen ring system and chiral centers, which confer specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,13H,12H2,1-2H3/t9-,10+/m0/s1 |
Clave InChI |
CQSLOZRJOIHHAQ-VHSXEESVSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C2=CC=CC=C2O1)N)O)C |
SMILES canónico |
CC1(C(C(C2=CC=CC=C2O1)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



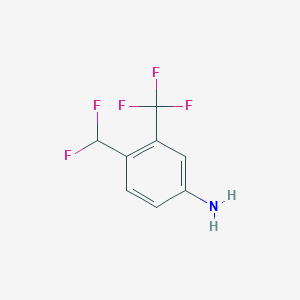
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
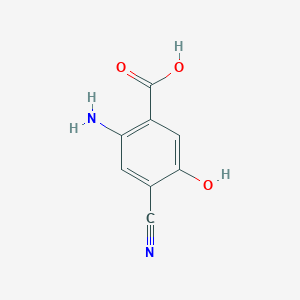

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
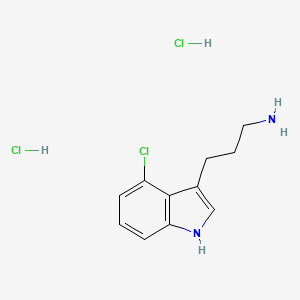
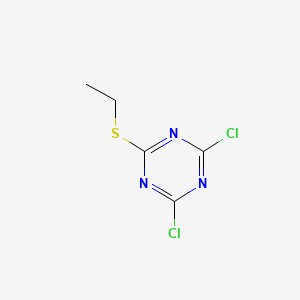
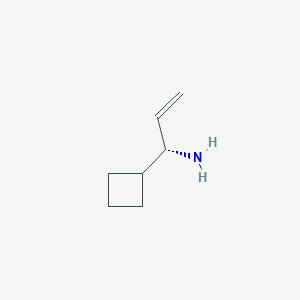
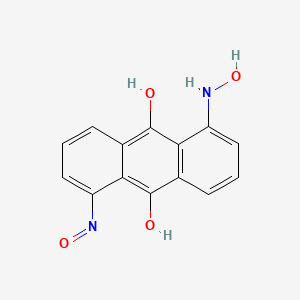

![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
